4-methylsulfonyl-8aH-phthalazin-1-one
Description
4-Methylsulfonyl-8aH-phthalazin-1-one is a phthalazine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the phthalazinone core.
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-methylsulfonyl-8aH-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)9-7-5-3-2-4-6(7)8(12)10-11-9/h2-6H,1H3 |
InChI Key |
CRJIHIAFSUFDPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=CC2C(=O)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methylsulfonyl-8aH-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by sulfonation. One common method includes:
Step 1: Reacting phthalic anhydride with hydrazine hydrate to form phthalazinone.
Step 2: Sulfonation of phthalazinone using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methylsulfonyl-8aH-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, amines, and substituted phthalazinones.
Scientific Research Applications
4-Methylsulfonyl-8aH-phthalazin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-8aH-phthalazin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects . Additionally, it may interact with DNA topoisomerases, leading to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 4-methylsulfonyl-8aH-phthalazin-1-one include:
Key Observations :
- Electron Effects: The methylsulfonyl group (-SO₂CH₃) is more electron-withdrawing than methoxy (-OCH₃) or benzyl (-CH₂C₆H₅) groups, which may reduce nucleophilic attack at the phthalazinone core compared to analogs like 4-(4-methoxyphenyl)phthalazinone .
- Bioactivity : Benzyl and methoxyphenyl substituents enhance antimicrobial and anticonvulsant activities, as seen in 4-benzyl derivatives . Methylsulfonyl’s polar nature could improve solubility and target binding in therapeutic contexts.
- Safety : 4-Methyl-2H-phthalazin-1-one (lacking sulfonyl) has established safety data under GHS guidelines , but the sulfonyl group may alter toxicity profiles.
Pharmacological Potential
- Antimicrobial Activity: Benzyl-substituted phthalazinones show broad-spectrum antimicrobial effects . Methylsulfonyl’s polarity may enhance penetration into bacterial membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
